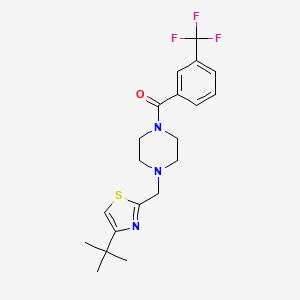![molecular formula C21H17N9O2 B2714227 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351660-43-9](/img/structure/B2714227.png)
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound known for its intriguing structure and diverse applications in scientific research. This compound integrates multiple nitrogen-rich heterocycles, positioning it as a significant entity in fields ranging from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide generally involves multi-step procedures. Initial steps often start with the formation of key intermediates, including various triazolo and pyridazine derivatives. These intermediates are then subjected to coupling reactions under carefully controlled conditions to ensure high yields and purity. Common solvents include dichloromethane and dimethylformamide, while catalysts like palladium on carbon are frequently employed.
Industrial Production Methods: Industrial-scale synthesis of this compound necessitates robust and scalable processes. The optimization involves enhancing the reaction conditions to maximize the throughput and minimize by-products. Continuous flow chemistry and microwave-assisted synthesis are emerging as valuable techniques in this context, ensuring both economic and environmental efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Often conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions, using reagents such as halogens or nitric acid.
Common Reagents and Conditions: The compound's reactions are highly dependent on the reagents and conditions applied. For instance, substitution reactions might require acidic or basic conditions, while oxidation and reduction processes are sensitive to temperature and solvent choice.
Major Products: The primary products from these reactions include various functionalized derivatives that retain the core structure while introducing new functional groups. These derivatives can have significantly different properties, expanding the compound's utility in research.
Scientific Research Applications
Chemistry: In chemistry, this compound is a vital building block for synthesizing more complex molecules. Its structural features enable the exploration of novel organic transformations and mechanistic studies.
Biology and Medicine: In biological and medicinal contexts, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is explored for its potential therapeutic properties. Its interaction with various biological targets can lead to the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Industrial applications include its use as a precursor for high-performance materials and agrochemicals. Its stability and reactivity make it suitable for creating products that withstand harsh conditions.
Mechanism of Action
The compound exerts its effects through multiple pathways, primarily by interacting with biological macromolecules such as proteins and nucleic acids. It can inhibit or activate enzymatic activities, modulate signal transduction pathways, and influence gene expression. These interactions are often facilitated by the compound's ability to form hydrogen bonds and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its unique structural features. Similar compounds include:
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core but differ in their substituents.
1H-pyrazol-1-yl-pyridazine derivatives: These lack the triazolo moiety, leading to distinct chemical and biological properties.
The distinct combination of functional groups in our compound allows for unique interactions and reactivities not seen in its analogs, making it a valuable molecule for further exploration.
That should give you a solid foundation for understanding and utilizing this compound in various scientific and industrial contexts. Anything else you need to know about this intriguing compound?
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9O2/c31-21(16-7-8-17(25-24-16)29-13-4-11-23-29)22-12-14-32-19-10-9-18-26-27-20(30(18)28-19)15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAJNHLSYRCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2714146.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B2714148.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)

![N-[4-(diethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2714152.png)
![Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)


![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/new.no-structure.jpg)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)

![Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2714167.png)
